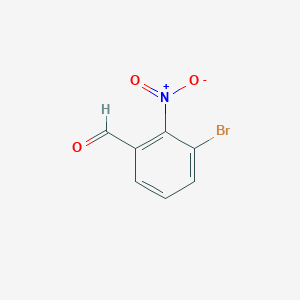

3-Bromo-2-nitrobenzaldehyde

Übersicht

Beschreibung

3-Bromo-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-bromobenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 3-bromotoluene is nitrated to form 3-bromo-2-nitrotoluene. This intermediate is then oxidized to yield this compound. The oxidation step can be performed using various oxidizing agents, such as potassium permanganate or chromium trioxide .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Condensation: Hydrazine hydrate in ethanol, aniline in acetic acid.

Major Products Formed:

Reduction: 3-Bromo-2-aminobenzaldehyde.

Substitution: 3-Amino-2-nitrobenzaldehyde, 3-Methoxy-2-nitrobenzaldehyde.

Condensation: 3-Bromo-2-nitrobenzylidene hydrazine.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Bromo-2-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound's reactivity allows for the formation of diverse derivatives through substitution and condensation reactions.

Synthetic Routes:

Recent studies have highlighted efficient synthetic methods for producing this compound, emphasizing low-cost and high-yield processes. For instance, a novel five-step synthesis method using 1,3-dibromo-2-nitrobenzene has been reported, showcasing advantages over traditional methods .

Biological Applications

Enzyme Studies:

In biological research, this compound is employed as a probe to investigate enzyme-catalyzed reactions. Its structure allows researchers to study various biological pathways and mechanisms, particularly in enzymatic processes that involve aldehyde functionalities.

Anticancer Research:

The compound has shown promise as a precursor in developing potential therapeutic agents targeting cancer. Studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cells, suggesting applications in cancer therapy .

Medicinal Chemistry

Therapeutic Agents:

Research has identified this compound derivatives as potential anti-inflammatory and anticancer agents. The synthesis of Schiff bases from this compound has demonstrated significant biological activity, including antibacterial and antifungal properties .

Photodynamic Therapy (PDT):

In photodynamic therapy, derivatives of this compound can act as photosensitizers. Upon light activation, these compounds generate reactive oxygen species that selectively target and destroy tumor cells while minimizing damage to surrounding healthy tissue .

Industrial Applications

Dyes and Pigments:

In industrial settings, this compound is utilized in producing dyes and pigments due to its ability to form stable colored compounds. This application is particularly relevant in the textile and coatings industries where colorfastness is crucial.

Analytical Chemistry:

The distinct chemical signature of this compound makes it valuable in developing advanced analytical methods for detecting various substances. Its reactivity with amines allows for sensitive spectrophotometric assays for amino acid analysis .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Potential | PMC9073997 | Derivatives showed significant cytotoxicity against cancer cell lines. |

| Enzyme Probing | Fine Chemical Engineering | Used to study enzyme-catalyzed reactions effectively. |

| Photodynamic Therapy | ResearchGate | Demonstrated efficacy as a photosensitizer in targeted cancer treatment. |

Wirkmechanismus

The mechanism of action of 3-Bromo-2-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through the formation of a transition state and subsequent release of the leaving group .

Vergleich Mit ähnlichen Verbindungen

3-Bromobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.

2-Nitrobenzaldehyde: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.

4-Bromo-2-nitrobenzaldehyde: Has the bromine atom at the fourth position, leading to different regioselectivity in reactions.

Uniqueness: 3-Bromo-2-nitrobenzaldehyde is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-Bromo-2-nitrobenzaldehyde, with the chemical formula CHBrNO and CAS number 882772-99-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, while providing data tables and relevant case studies.

- Molecular Weight : 230.02 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 1.18 (indicating moderate lipophilicity)

- CYP Inhibition : Inhibits CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms and has shown promising results.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.25 µg/ml | |

| Candida albicans | Low micromolar | |

| Mycobacterium tuberculosis | Low micromolar |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The compound's ability to induce apoptosis in cancer cells has been noted in various assays.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, treatment with this compound resulted in increased levels of caspase activity, indicative of apoptosis:

- Cell Line : HeLa (cervical cancer)

- Concentration : 10 µM

- Effect : Significant increase in caspase-3 and caspase-9 activity after 24 hours of treatment .

Enzyme Inhibition Studies

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics:

Table 2: Enzyme Inhibition Data

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The nitro group is known to participate in redox reactions, which may contribute to its antimicrobial and anticancer effects.

Eigenschaften

IUPAC Name |

3-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZQBQQNIUAQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610816 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882772-99-8 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route described in the research for 3-Bromo-2-nitrobenzaldehyde?

A1: The research article [] outlines a novel five-step chemical synthesis method for this compound using 1,3-dibromo-2-nitrobenzene as the starting material. The significance of this method lies in its reported advantages of low cost and high yield compared to potential alternative synthetic routes. The researchers achieve this through a series of reactions including substitution, decarboxylation, oxidation, reduction, and hydroformylation. This efficient approach could be beneficial for producing this compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.